Cas no 2171954-79-1 (2-{N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}acetic acid)

2-{N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}acetic acid
- 2171954-79-1
- 2-{N-benzyl-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}acetic acid
- EN300-1530134
-
- インチ: 1S/C32H36N2O5/c1-22(2)16-24(17-30(35)34(20-31(36)37)19-23-10-4-3-5-11-23)18-33-32(38)39-21-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29/h3-15,22,24,29H,16-21H2,1-2H3,(H,33,38)(H,36,37)
- InChIKey: GMDNAYDPQRHVNQ-UHFFFAOYSA-N
- ほほえんだ: O(C(NCC(CC(N(CC(=O)O)CC1C=CC=CC=1)=O)CC(C)C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 528.26242225g/mol
- どういたいしつりょう: 528.26242225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 39
- 回転可能化学結合数: 13
- 複雑さ: 788
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.5
- トポロジー分子極性表面積: 95.9Ų
2-{N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1530134-2.5g |
2-{N-benzyl-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}acetic acid |
2171954-79-1 | 2.5g |
$6602.0 | 2023-05-26 | ||
Enamine | EN300-1530134-0.1g |
2-{N-benzyl-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}acetic acid |
2171954-79-1 | 0.1g |
$2963.0 | 2023-05-26 | ||
Enamine | EN300-1530134-10.0g |
2-{N-benzyl-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}acetic acid |
2171954-79-1 | 10g |
$14487.0 | 2023-05-26 | ||
Enamine | EN300-1530134-50mg |
2-{N-benzyl-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}acetic acid |
2171954-79-1 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1530134-500mg |
2-{N-benzyl-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}acetic acid |
2171954-79-1 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1530134-0.05g |
2-{N-benzyl-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}acetic acid |
2171954-79-1 | 0.05g |
$2829.0 | 2023-05-26 | ||
Enamine | EN300-1530134-5.0g |
2-{N-benzyl-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}acetic acid |
2171954-79-1 | 5g |
$9769.0 | 2023-05-26 | ||
Enamine | EN300-1530134-250mg |
2-{N-benzyl-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}acetic acid |
2171954-79-1 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1530134-10000mg |
2-{N-benzyl-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}acetic acid |
2171954-79-1 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1530134-1.0g |
2-{N-benzyl-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}acetic acid |
2171954-79-1 | 1g |
$3368.0 | 2023-05-26 |
2-{N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}acetic acid 関連文献
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
2-{N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}acetic acidに関する追加情報
Introduction to 2-{N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}acetic Acid (CAS No. 2171954-79-1)
2-{N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}acetic acid, identified by its CAS number 2171954-79-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules that exhibit potential therapeutic properties, making it a subject of extensive research and development. The structural complexity of this molecule, characterized by its multiple functional groups and aromatic components, contributes to its unique chemical and biological profile.
The molecular structure of 2-{N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}acetic acid includes a benzyl group, a fluorenylmethoxycarbonyl moiety, and an amino acid derivative. These components are strategically positioned to interact with biological targets in a specific manner, which is crucial for its potential applications in drug design. The presence of the fluorenylmethoxycarbonyl (Fmoc) group is particularly noteworthy, as it is commonly used in peptide synthesis and proteomics due to its stability and ease of incorporation into molecular frameworks.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders. The structural features of 2-{N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}acetic acid make it a promising candidate for such applications. Specifically, the combination of the benzyl group and the Fmoc moiety suggests potential interactions with enzymes and receptors that are critical in disease mechanisms.
One of the most intriguing aspects of this compound is its potential role in enzyme inhibition. The amino acid derivative component of the molecule can serve as a scaffold for designing inhibitors that target specific enzymes involved in disease pathways. For instance, studies have shown that similar compounds can interact with kinases and proteases, which are often overactive in cancer cells. The benzyl group may enhance binding affinity by providing additional hydrophobic interactions with the enzyme active site.
The fluorenylmethoxycarbonyl (Fmoc) group not only contributes to the structural stability of the molecule but also serves as a handle for further chemical modifications. This property is particularly useful in drug development, where molecules often need to be tailored to achieve optimal efficacy and selectivity. The Fmoc group can be removed under specific conditions, allowing for the introduction of other functional groups or modifications without disrupting the core structure of the compound.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules like 2-{N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}acetic acid with greater accuracy. By leveraging machine learning algorithms and large datasets, scientists can identify potential binding interactions between the compound and biological targets. This approach has significantly accelerated the drug discovery process, allowing for the rapid identification of lead compounds that exhibit promising therapeutic properties.
In addition to its potential as an enzyme inhibitor, 2-{N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}acetic acid may also have applications in peptide mimetics. Peptide mimetics are designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. The presence of an amino acid derivative in this compound suggests that it could be modified to create peptidomimetics that target specific biological pathways without eliciting off-target effects.
The synthesis of such complex molecules requires sophisticated synthetic strategies and advanced techniques in organic chemistry. Researchers often employ multi-step synthetic routes that involve protecting group strategies, cross-coupling reactions, and other advanced methodologies. The successful synthesis of 2-{N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}acetic acid demonstrates the capabilities of modern synthetic chemistry and highlights its potential as a building block for more complex drug candidates.
Evaluation studies have begun to explore the pharmacokinetic properties of this compound, which are essential for determining its suitability as a drug candidate. Parameters such as solubility, stability, bioavailability, and metabolic clearance are critical factors that need to be carefully assessed before advancing into clinical trials. Preliminary data suggest that modifications to the molecular structure could enhance these properties significantly.
The role of computational modeling in predicting pharmacokinetic profiles cannot be overstated. Advanced computational tools allow researchers to simulate how a molecule will behave within biological systems before conducting expensive experimental studies. This approach not only saves time but also reduces costs associated with drug development by identifying promising candidates early in the process.
In conclusion, 2-{N-benzyl-3-({(9H-fluoren-9-ylmethoxycarbonyl}amino)methyl)-5-methylhexanamido}acetic acid (CAS No. 2171954–79–1) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its complex structure offers unique opportunities for modulating biological pathways involved in various diseases while providing a versatile platform for further chemical modifications through techniques like Fmoc-based peptide synthesis or peptidomimetic design.
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